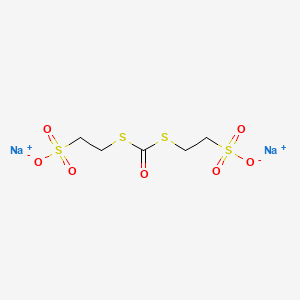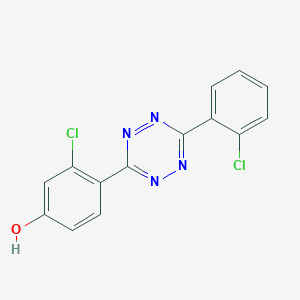
4'-Hydroxy Clofentezine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Clofentezine is a metabolite of Clofentezine, a selective acaricide used primarily for controlling mites. The compound is characterized by its molecular formula C₁₄H₈Cl₂N₄O and a molecular weight of 319.15 g/mol . It is known for its low aqueous solubility and moderate persistence in soil systems .
Preparation Methods
The synthesis of 4’-Hydroxy Clofentezine involves the hydroxylation of Clofentezine. The specific synthetic routes and reaction conditions are not widely documented, but it is typically prepared as a reference standard for environmental testing . Industrial production methods are not extensively detailed in the available literature.
Chemical Reactions Analysis
4’-Hydroxy Clofentezine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4’-Hydroxy Clofentezine is primarily used in scientific research as a reference standard for environmental analysis and testing . Its applications extend to:
Chemistry: Used in studies related to pesticide metabolism and environmental fate.
Biology: Investigated for its effects on non-target organisms, including aquatic life and soil invertebrates.
Medicine: Limited research on its potential effects on human health, primarily focusing on its toxicity and metabolic pathways.
Industry: Utilized in the development and testing of new acaricides and related compounds
Mechanism of Action
The mechanism of action of 4’-Hydroxy Clofentezine involves its role as a metabolite of Clofentezine. Clofentezine acts as an ovicide, targeting the eggs and early motile stages of mites. The molecular targets include mite growth inhibitors affecting chitin synthesis (CHS1) . The pathways involved in its action are primarily related to disrupting the normal development of mite eggs and larvae .
Comparison with Similar Compounds
4’-Hydroxy Clofentezine can be compared with other similar compounds, such as:
Clofentezine: The parent compound, used widely as an acaricide.
Hexythiazox: Another acaricide with a similar mode of action, affecting mite growth.
Diflovidazin: A compound with comparable chemical properties and applications.
The uniqueness of 4’-Hydroxy Clofentezine lies in its specific hydroxylated structure, which influences its environmental persistence and toxicity profile .
Properties
Molecular Formula |
C14H8Cl2N4O |
|---|---|
Molecular Weight |
319.1 g/mol |
IUPAC Name |
3-chloro-4-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
InChI |
InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-6-5-8(21)7-12(10)16/h1-7,21H |
InChI Key |
URIZMMOZTBABJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=C(C=C3)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


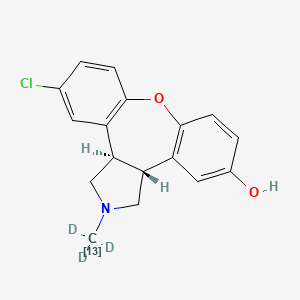
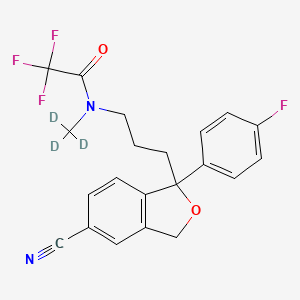
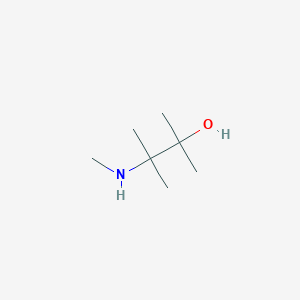

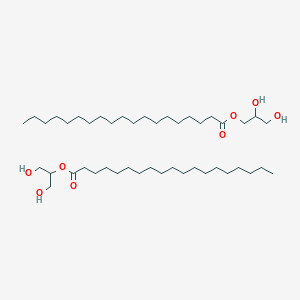
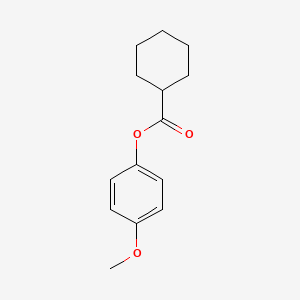

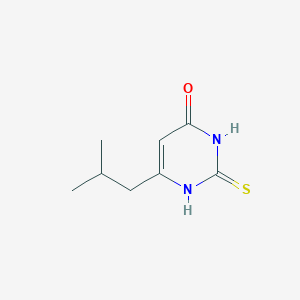
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)

![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
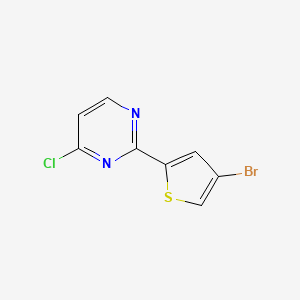
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
